molecular formula C21H23NO2S B2833364 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide CAS No. 2034469-31-1

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2833364
CAS No.: 2034469-31-1
M. Wt: 353.48
InChI Key: GYJKQTSLRADMNV-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-methoxyphenyl group and a 1-benzothiophen-3-yl moiety. The 4-methoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often associated with improved binding affinity and metabolic stability .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-15(13-17-14-25-20-6-4-3-5-19(17)20)22-21(23)12-9-16-7-10-18(24-2)11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJKQTSLRADMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the propan-2-yl group and the methoxyphenyl group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s propanamide scaffold is shared with several analogs, but substituent variations critically influence physicochemical and pharmacological properties. Key comparisons include:

Table 1: Structural Comparison of Propanamide Derivatives
Compound Name Key Substituents Molecular Features Notable Data (Source)
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide 1-benzothiophen-3-yl, 4-methoxyphenyl High lipophilicity (benzothiophene), moderate polarity (methoxy)
N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide 4-methoxyphenyl, benzamide, hydroxy-phenylpropan-2-yl Increased hydrogen-bonding capacity (hydroxy, amide) Synthesized via peptide coupling; structural analog in neuroactive studies
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-2-[3-(4-methoxyphenyl)ureido]propanamide 4-fluorophenyl, cyclohexylmethyl, ureido Enhanced rigidity (cyclohexyl), fluorinated aromatic Tested as a selective agonist; 40% yield, ESI/MS m/z 541
N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide 4-methoxyphenyl, pyrazolyl Heterocyclic pyrazole; potential kinase inhibition Evaluated in SH-SY5Y cell assays for neuroprotective activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indol-3-yl, fluorobiphenyl Bulky aromatic systems (biphenyl, indole) Characterized via NMR and MS; potential CNS activity

Pharmacological and Physicochemical Insights

  • Benzothiophene vs. Phenyl/Indole Groups : The benzothiophene moiety in the target compound likely enhances membrane permeability compared to phenyl or indole-containing analogs (e.g., compounds in ). However, indole derivatives may exhibit stronger receptor binding due to π-π interactions and hydrogen bonding .
  • 4-Methoxyphenyl as a Pharmacophore : This group is conserved across multiple analogs (), suggesting its role in modulating electronic effects and metabolic stability. Ethoxy or propoxy variants (e.g., ) show reduced metabolic clearance in preclinical models.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2O2S
  • Molecular Weight : 384.50 g/mol
  • Key Functional Groups : Benzothiophene core, propanamide linkage, and methoxyphenyl substituent.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, particularly within enzyme systems or receptor pathways. The benzothiophene moiety is known for its role in various pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds containing benzothiophene structures exhibit anti-inflammatory properties. For instance:

  • Case Study : A study on related benzothiophene derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in vivo.

Anticancer Potential

Some studies have indicated that benzothiophene derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest:

  • Research Findings : In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with the mitotic process. This suggests that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
Benzothiophene Derivative AStructure AAnti-inflammatory
Benzothiophene Derivative BStructure BAnticancer
This compoundCurrent CompoundPotentially anti-inflammatory and anticancer

Synthesis and Industrial Relevance

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiophene Core : This can be achieved via cyclization reactions involving sulfur-containing precursors.
  • Alkylation : The benzothiophene core is alkylated using appropriate reagents under basic conditions.
  • Amidation : The final step involves reacting the alkylated product with an appropriate acid chloride to form the amide.

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide?

  • Methodological Answer: Synthesis typically involves sequential coupling reactions, starting with functionalization of the benzothiophene and 4-methoxyphenyl moieties. Critical steps include:
  • Coupling Reagents: Use carbodiimides (e.g., EDCI) with HOBt to activate carboxylic acids for amide bond formation .
  • Reaction Conditions: Maintain temperatures between 0–25°C to minimize side reactions and optimize yields .
  • Purification: Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) and monitor via TLC (Rf ~0.3–0.5) .
    Key Parameters Table:
StepReagents/ConditionsMonitoring Technique
Amide Bond FormationEDCI, HOBt, DCM, 0–25°CTLC (Silica GF254)
PurificationColumn chromatography (EtOAc/Hex)NMR (δ 7.5–6.8 ppm)

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • 1H NMR: Confirm aromatic protons (δ 6.8–7.8 ppm for benzothiophene and methoxyphenyl groups) and amide NH (δ ~8.2 ppm) .
  • 13C NMR: Identify carbonyl carbons (δ ~170 ppm) and quaternary carbons in the benzothiophene ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]+ (e.g., m/z calculated for C21H21NO2S: 368.1284) .
  • HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer:
  • Storage: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (3–9), temperature (40–60°C), and light exposure. Monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer:
  • Substituent Modification: Systematically vary substituents on the benzothiophene (e.g., electron-withdrawing groups at position 2) and methoxyphenyl (e.g., halogenation) .
  • Biological Assays: Test derivatives in enzyme inhibition assays (e.g., kinase targets) and cell-based models (e.g., cancer cell lines) under standardized conditions (IC50 comparisons) .
  • Data Correlation: Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Assay Validation: Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Experimental Replication: Repeat studies under identical conditions (cell line, passage number, serum concentration) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to account for batch effects or impurity interference (see Table 2 ) .

Q. Table 2. Common Sources of Data Contradictions

FactorMitigation StrategyReference
Impurity interferenceHPLC purity >98%; LC-MS profiling
Cell line variabilityUse authenticated cell banks
Solvent effectsStandardize DMSO concentration

Q. What computational methods are effective for predicting binding modes and metabolic pathways?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking score <–7.0 kcal/mol) .
  • Metabolism Prediction: Apply ADMET predictors (e.g., StarDrop) to identify potential cytochrome P450 oxidation sites (e.g., methoxyphenyl O-demethylation) .

Q. How can reaction conditions be optimized to suppress side products during synthesis?

  • Methodological Answer:
  • Catalytic Optimization: Screen catalysts (e.g., DMAP for acylation) and adjust equivalents (1.2–1.5 eq) to reduce unreacted intermediates .
  • In Situ Monitoring: Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and detect premature termination .
  • Impurity Profiling: Characterize side products via LC-MS and adjust protecting groups (e.g., Fmoc for amines) .

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